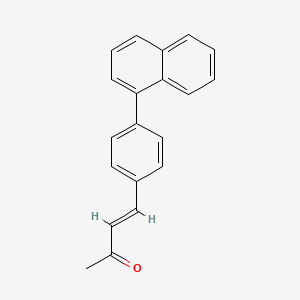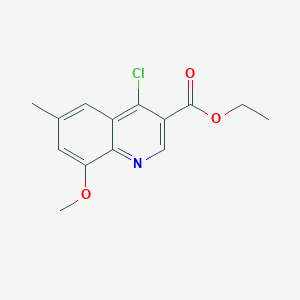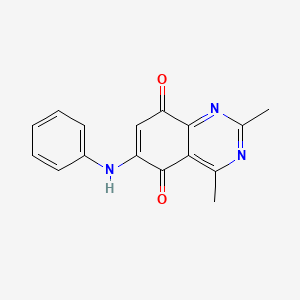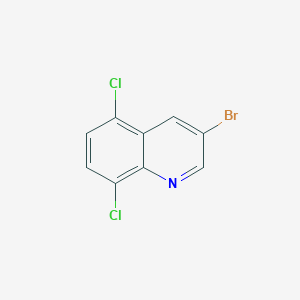![molecular formula C15H11N5O B11846448 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-97-5](/img/structure/B11846448.png)
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, pyrazole, and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at elevated temperatures . The reaction is catalyzed by nano-magnetic metal-organic frameworks, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, which facilitate high yields and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole moieties, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a kinase inhibitor, affecting cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to effects like reduced cell proliferation or enhanced apoptosis in cancer cells . The exact pathways and targets may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Pyrazolo[3,4-b]pyridine: The core structure is similar, with variations in functional groups leading to different biological activities.
β-Carbolines: Structurally related and known for their biological significance in natural products and pharmaceuticals.
Uniqueness
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combination of indole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural diversity allows for a broad range of applications and makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
918132-97-5 |
|---|---|
Fórmula molecular |
C15H11N5O |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20) |
Clave InChI |
SEOLOVUVERKYEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)








